(6-Methoxybenzofuran-2-yl)boronic acid

Descripción

Molecular Geometry and Crystallographic Analysis

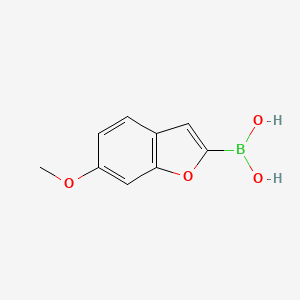

The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the fusion of benzofuran and boronic acid structural elements. The compound features a planar benzofuran ring system with a methoxy substituent positioned at the 6-carbon, while the boronic acid functionality is attached at the 2-position of the furan ring. The Simplified Molecular Input Line Entry System representation COC1=CC=C2C=C(B(O)O)OC2=C1 provides insight into the connectivity pattern, revealing the methoxy group's attachment to the benzene portion of the benzofuran core. The International Chemical Identifier InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 further elucidates the hydrogen distribution and constitutional framework.

Crystal structure analysis principles suggest that the compound likely adopts a conformation where the boronic acid group maintains planarity with the benzofuran system to maximize orbital overlap and minimize steric hindrance. The benzofuran moiety itself represents a bicyclic aromatic system where the furan ring is fused to a benzene ring, creating a rigid planar framework. The methoxy substituent at position 6 introduces an electron-donating effect that influences the overall electronic distribution throughout the molecular framework. The boronic acid functionality, characterized by the B(OH)₂ group, contributes to the compound's three-dimensional structure through potential hydrogen bonding interactions and the tetrahedral geometry around the boron center.

The crystallographic parameters of related benzofuran derivatives suggest that this compound likely crystallizes in a monoclinic or orthorhombic space group, typical for compounds containing both aromatic and hydrogen-bonding functionalities. The molecular packing arrangements in the solid state would be influenced by intermolecular hydrogen bonding between adjacent boronic acid groups, creating extended network structures. Unit cell dimensions and lattice parameters would reflect the molecular dimensions, with the elongated shape of the benzofuran-boronic acid framework contributing to specific cell edge lengths and angles.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis of this compound reveals characteristic resonances that provide detailed information about the compound's structural features and electronic environment. The methoxy group typically exhibits a distinctive singlet around 3.8 parts per million in the ¹H Nuclear Magnetic Resonance spectrum, representing the three hydrogen atoms of the OCH₃ functionality. The aromatic protons of the benzofuran system appear in the region between 6.5 and 8.0 parts per million, with the furan ring protons generally appearing at slightly higher chemical shifts due to the electron-withdrawing effect of the oxygen heteroatom. The boronic acid protons, when observable, typically appear as broad signals due to rapid exchange with trace water or protic solvents.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the methoxy carbon appearing around 55-56 parts per million. The aromatic carbons of the benzofuran system exhibit characteristic resonances between 100 and 160 parts per million, with the carbon bearing the boronic acid group typically appearing at lower field due to the electron-withdrawing nature of boron. The carbon adjacent to the methoxy group shows upfield shifting compared to unsubstituted positions due to the electron-donating effect of the methoxy substituent.

Infrared spectroscopy of this compound exhibits several diagnostic absorption bands that confirm the presence of key functional groups. The boronic acid functionality displays characteristic O-H stretching vibrations around 3200-3600 cm⁻¹, often appearing as broad absorptions due to hydrogen bonding interactions. The B-O stretching vibrations typically appear in the region of 1300-1400 cm⁻¹, providing confirmation of the boronic acid moiety. The benzofuran aromatic system contributes C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretching modes in the 1450-1600 cm⁻¹ region. The methoxy group adds characteristic C-O stretching around 1250 cm⁻¹ and C-H stretching of the methyl group near 2800-3000 cm⁻¹.

| Spectroscopic Method | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.8 ppm (singlet) |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Methoxy carbon | 55-56 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 100-160 ppm |

| Infrared | O-H stretching (boronic acid) | 3200-3600 cm⁻¹ |

| Infrared | B-O stretching | 1300-1400 cm⁻¹ |

| Infrared | C-O stretching (methoxy) | 1250 cm⁻¹ |

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies using hybrid functionals such as B3LYP with extended basis sets like 6-311++G** have been employed for related benzofuran derivatives, revealing detailed information about vibrational frequencies, electronic distributions, and molecular geometries. These theoretical investigations demonstrate that Density Functional Theory methods produce harmonic vibrational wavenumbers and intensities that correlate well with experimental observations for benzofuran-containing compounds.

Molecular orbital analysis reveals the electronic structure characteristics of this compound, with particular emphasis on the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic π-system of the benzofuran core, while the methoxy substituent provides electron density through resonance effects. The lowest unoccupied molecular orbital often shows contributions from the boronic acid functionality, reflecting the electron-accepting character of the boron center. The interaction between the benzofuran π-system and the boronic acid group creates unique electronic properties that influence the compound's chemical behavior.

Conformational analysis through computational methods indicates that this compound adopts a preferred geometry where the boronic acid group remains coplanar with the benzofuran system to maximize electronic conjugation. Energy calculations suggest that this planar arrangement represents the most stable conformation, with rotation around the C-B bond requiring significant activation energy. The methoxy group preferentially adopts a conformation where the methyl group lies in the plane of the benzene ring, minimizing steric interactions while maximizing resonance stabilization.

The electronic properties derived from Density Functional Theory calculations include ionization potentials, electron affinities, and molecular electrostatic potentials that provide insights into the compound's reactivity patterns. Natural bond orbital analysis reveals the charge distribution throughout the molecule, indicating electron accumulation on the oxygen atoms and partial positive charge on the boron center. These computational findings support experimental observations regarding the compound's chemical behavior and provide predictive capabilities for designing synthetic strategies and understanding reaction mechanisms.

| Computational Parameter | Method | Key Finding |

|---|---|---|

| Vibrational Frequencies | B3LYP/6-311++G** | Good correlation with experimental data |

| Molecular Geometry | Density Functional Theory | Planar arrangement preferred |

| Frontier Orbitals | Molecular Orbital Analysis | π-system contributions dominant |

| Conformational Energy | Density Functional Theory | Coplanar C-B bond favored |

| Charge Distribution | Natural Bond Orbital | Boron center partially positive |

Propiedades

IUPAC Name |

(6-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLPTYEVKJTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678924 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952737-54-1 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of benzofuran-2-yl boronic acids, including methoxy-substituted derivatives, commonly follows a lithiation-borylation sequence starting from the corresponding methoxybenzofuran precursor. Although detailed literature specifically for the 6-methoxy isomer is limited, methodologies for closely related positional isomers (e.g., 5-methoxybenzofuran-2-yl boronic acid) provide a reliable framework that can be adapted.

Lithiation: Directed ortho-lithiation of the methoxybenzofuran at the 2-position using a strong base such as n-butyllithium, typically performed in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C). The methoxy substituent acts as an ortho-directing group facilitating lithiation adjacent to the oxygen of the benzofuran ring.

Borylation: The lithiated intermediate is then treated with a boron electrophile, commonly trimethyl borate (B(OMe)₃), at temperatures ranging from -30°C to 10°C. This step introduces the boronate ester intermediate.

Hydrolysis: Acidic hydrolysis (e.g., with hydrochloric acid) of the boronate ester yields the free boronic acid.

This method is supported by analogous syntheses of (5-methoxybenzofuran-2-yl)boronic acid, which shares similar electronic and steric properties to the 6-methoxy isomer and thus provides a sound basis for the preparation of (6-methoxybenzofuran-2-yl)boronic acid.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium in THF | -78°C | Strict anhydrous conditions; inert atmosphere to prevent quenching of organolithium species |

| Borylation | Trimethyl borate | -30°C to 10°C | Controlled addition to avoid side reactions |

| Hydrolysis | Dilute HCl or aqueous acid | Room temperature | Converts boronate ester to boronic acid |

Solvent: THF is preferred for its ability to stabilize organolithium intermediates.

Temperature Control: Low temperature during lithiation prevents side reactions and decomposition.

Work-up: Careful acidic quenching is essential to avoid protodeboronation or decomposition of the boronic acid.

Alternative Synthetic Approaches

While lithiation-borylation is the most direct and widely used route, alternative methods for the preparation of boronic acids on heteroaromatic systems include:

Transition Metal-Catalyzed Borylation: Direct C–H borylation catalyzed by iridium or rhodium complexes can introduce boron functionality regioselectively under milder conditions. However, positional selectivity for the 6-position methoxy-substituted benzofuran may require ligand and catalyst optimization.

Suzuki-Miyaura Coupling of Halogenated Precursors: Starting from 6-methoxy-2-halobenzofuran (e.g., bromide or iodide), palladium-catalyzed borylation with bis(pinacolato)diboron can be performed to generate the corresponding boronic ester, which is then hydrolyzed to the boronic acid.

Boronic Ester Deprotection: Pinacol or other boronic esters can be deprotected under mild oxidative conditions (e.g., sodium periodate) or via diethanolamine intermediates to yield free boronic acids. This is relevant when boronic esters are used as stable intermediates in synthesis.

Research Findings on Boronic Acid Synthesis Relevant to Benzofuran Derivatives

Pinacol Boronate Ester Deprotection: Research indicates that traditional methods for deprotecting pinacol boronate esters may be unsuitable for sensitive heterocyclic systems. A two-step deprotection via diethanolamine-protected intermediates under mild conditions has been developed, offering high tolerance to functional groups and efficient isolation.

Stability Considerations: Boronic acids can be prone to protodeboronation and degradation. The presence of electron-donating groups like methoxy can influence the stability and reactivity of the boronic acid, necessitating careful control of reaction conditions during synthesis and storage.

Electronic Effects: The methoxy substituent at the 6-position affects the electronic density of the benzofuran ring, which can influence lithiation regioselectivity and the reactivity of the boronic acid in subsequent coupling reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Borylation | 6-Methoxybenzofuran | n-BuLi (THF, -78°C), B(OMe)₃, HCl | High regioselectivity, straightforward | Requires low temperature, moisture sensitive |

| Transition Metal-Catalyzed C–H Borylation | 6-Methoxybenzofuran | Iridium catalyst, bis(pinacolato)diboron | Mild conditions, no pre-functionalization | Regioselectivity challenges |

| Pd-Catalyzed Borylation of Halides | 6-Methoxy-2-halobenzofuran | Pd catalyst, bis(pinacolato)diboron | Well-established, scalable | Requires halogenated precursor |

| Boronic Ester Deprotection | Pinacol boronate ester derivative | Sodium periodate or diethanolamine protocol | Mild, functional group tolerant | Additional synthetic step |

Análisis De Reacciones Químicas

Types of Reactions

(6-Methoxybenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide will yield a biaryl compound .

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (6-Methoxybenzofuran-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst.

Mechanism of Action :

- The compound acts as a boron source that undergoes transmetalation with the palladium catalyst, facilitating the formation of biaryl compounds.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Condition | Yield (%) |

|---|---|---|

| This compound | Toluene/MeOH, reflux | 55% |

Biological Applications

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings :

- Cell Lines Tested : Prostate cancer (PC-3), breast cancer (MCF-7)

- IC50 Values :

- PC-3: 0.56 µM

- MCF-7: 0.75 µM

These values indicate potent antiproliferative activity compared to standard chemotherapeutic agents.

Table 2: Anticancer Activity Comparison

| Cell Line | IC50 (µM) | Standard Agent (CA-4) IC50 (µM) |

|---|---|---|

| PC-3 | 0.56 | 1.0 |

| MCF-7 | 0.75 | 1.5 |

Antimicrobial and Antioxidant Properties

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various microorganisms.

Table 3: Antimicrobial Activity

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

4. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties comparable to standard antioxidants.

Table 4: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 75 | 70 |

| α-Tocopherol | 80 | 85 |

Material Science Applications

5. Advanced Materials Synthesis

In materials science, this compound is utilized in the synthesis of advanced materials and polymers due to its ability to form stable bonds and enhance material properties.

Mecanismo De Acción

The mechanism of action of (6-Methoxybenzofuran-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparación Con Compuestos Similares

Acidity (pKa)

Boronic acids exhibit pH-dependent reactivity, and their pKa values determine binding affinity in physiological or synthetic environments. While direct pKa data for this compound is unavailable, studies on similar compounds reveal:

Stability and Reactivity

- Boronic acids with electron-rich aromatic systems (e.g., methoxybenzofurans) are prone to oxidation. For example, 4-nitrophenyl boronic acid undergoes clean conversion to 4-nitrophenol in the presence of H₂O₂, with reaction rates influenced by pH and temperature .

- This compound may exhibit slower hydrolysis compared to aliphatic boronic acids due to resonance stabilization of the aromatic ring .

Anticancer Potential

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated sub-micromolar cytotoxicity against triple-negative breast cancer (4T1 cells), highlighting the importance of aromatic systems in antiproliferative activity .

- This compound’s benzofuran core may interact with serine proteases or transcription factors implicated in cancer, though specific studies are needed .

Antifungal Activity

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group’s position was critical for binding .

- The methoxy group in this compound may similarly enhance interactions with fungal enzymes, though structural optimization would be required .

Actividad Biológica

(6-Methoxybenzofuran-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group at the 6-position and a boronic acid functional group. The general formula for this compound is .

The synthesis of this compound typically involves the direct borylation of benzofuran derivatives using palladium-catalyzed methods, which have been optimized for efficiency and yield .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against prostate cancer cells, with a notable decrease in cell viability while maintaining the viability of healthy cells . The compound's mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. In one study, it demonstrated an IC50 value of 0.56 µM, indicating its potency compared to standard chemotherapeutic agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Prostate Cancer | 0.56 | |

| Bortezomib | Multiple Myeloma | 1.0 | |

| Cisplatin | Various Tumors | Varies |

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the concentration used . This suggests potential applications in treating bacterial infections.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as proteins involved in cell cycle regulation and microbial metabolism. The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which may enhance its selectivity and efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Prostate Cancer Study : A study examined the compound's effect on prostate cancer cell lines, demonstrating a significant reduction in cell proliferation compared to untreated controls.

- Antimicrobial Efficacy : Another study focused on its antibacterial properties against common pathogens, confirming its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What is the mechanism by which (6-Methoxybenzofuran-2-yl)boronic acid binds to diol-containing compounds, and how does pH influence this interaction?

The binding occurs via reversible boronic ester formation between the boronic acid and diol groups, with pH playing a critical role. Under alkaline conditions, the boronic acid exists in a trigonal planar form (sp²), which reacts with diols to form tetrahedral boronate esters. The equilibrium is pH-dependent, as the pKa of the boronic acid is lowered upon diol binding, enhancing stability in neutral to slightly basic conditions . Kinetic studies using stopped-flow methods show that binding with sugars (e.g., D-fructose, D-glucose) reaches equilibrium within seconds, with kon values following the order D-fructose > D-tagatose > D-mannose > D-glucose .

Q. What analytical techniques are most effective for quantifying trace impurities or degradation products of this compound in drug substances?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting underivatized boronic acids at sub-ppm levels. This method avoids derivatization steps, reduces sample preparation time, and ensures specificity for boronic acid isomers. Validation parameters (LOD, LOQ, linearity) should adhere to ICH guidelines . MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables rapid sequencing of boronic acid-containing peptides, even with multiple boronic acid groups, by suppressing dehydration artifacts .

Q. How does the structural stability of this compound compare to other heterocyclic boronic acids under storage or experimental conditions?

Protodeboronation (PDeB) is a key degradation pathway. Neat boronic acids like benzofuran-2-yl derivatives degrade significantly within 15 days due to PDeB, which is not solely water-mediated. Thermal stability studies via thermogravimetric analysis (TGA) reveal that aromatic boronic acids with electron-withdrawing substituents (e.g., methoxy groups) exhibit higher thermal resistance, making them candidates for flame-retardant applications . Storage under inert atmospheres and low temperatures is recommended to mitigate degradation.

Advanced Research Questions

Q. How can this compound be integrated into rational drug design, particularly for targeting proteasomes or tubulin polymerization?

Boronic acids are used as reversible covalent inhibitors. For example, bortezomib (a dipeptidyl boronic acid) inhibits the proteasome by forming a tetrahedral adduct with the catalytic threonine residue. Structural analogs of this compound could exploit similar mechanisms. In tubulin inhibition, boronic acid-containing cis-stilbenes mimic combretastatin A-4, inducing apoptosis by disrupting microtubule dynamics. Substituent positioning (e.g., meta-methoxy groups) enhances binding affinity and cytotoxicity (IC50 values: 0.48–2.1 µM in cancer cell lines) .

Q. What kinetic and thermodynamic factors govern the binding specificity of this compound to glycoproteins or cellular targets?

Stopped-flow fluorescence assays reveal that binding kinetics (kon/koff) dominate over thermodynamic equilibrium in determining specificity. For example, azobenzene-boronic acid conjugates show a 20-fold enhancement in diol binding upon E→Z isomerization under red light, driven by stabilization of the Z-boronic ester. This photoresponsive behavior enables real-time modulation of hydrogel stiffness or drug release .

Q. What synthetic challenges arise in the preparation of this compound, and how can they be addressed?

Key challenges include protodeboronation during synthesis and purification. Microwave-assisted Suzuki-Miyaura coupling in anhydrous solvents minimizes degradation. Prodrug strategies (e.g., pinacol esters) improve stability during multi-step syntheses. Post-synthetic modifications, such as polymer conjugation (e.g., poly(3-acrylamidophenylboronic acid)), enhance solubility and reduce reactivity toward boroxine formation .

Q. How can boronic acid-functionalized polymers be engineered for glucose sensing or responsive drug delivery systems?

Polymer-bound boronic acids (e.g., PAPBA) undergo solubility transitions upon glucose binding due to competitive displacement of boroxine crosslinks. At physiological pH, glucose binding increases hydrophilicity, enabling applications in closed-loop insulin delivery. HPLC post-column derivatization with rhodamine-based boronic acid receptors allows sensitive saccharide detection (LOD: ~nM range) .

Q. What computational tools are effective in predicting the bioactivity and binding modes of this compound derivatives?

Density functional theory (DFT) calculations predict boronic acid-diol binding energetics, while molecular docking (e.g., AutoDock) models interactions with targets like the proteasome or tubulin. COMPARE analysis of cytotoxicity profiles across 39 cancer cell lines can identify structure-activity relationships (SARs), as demonstrated for boronic acid-containing cis-stilbenes .

Q. How does this compound induce apoptosis in cancer cells, and what biomarkers validate its mechanism?

In glioblastoma models, boronic acid arylidene heterocycles trigger apoptosis via mitochondrial pathway activation, evidenced by caspase-3 cleavage and Annexin V staining. FACScan analysis of Jurkat cells treated with boronic acid derivatives shows dose-dependent apoptosis induction (EC50: ~10⁻⁸ M) .

Q. Can photoresponsive boronic acid systems be designed for spatiotemporal control of diol binding in biological environments?

Yes. Azobenzene-boronic acid conjugates enable wavelength-dependent binding modulation. Irradiation at 450 nm stabilizes the Z-isomer, enhancing diol affinity by >20-fold. Applications include light-triggered drug release in hydrogels or catch-and-release systems for fluorophore-tagged analytes in buffered solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.